2-Hydroxypyrazine

概要

説明

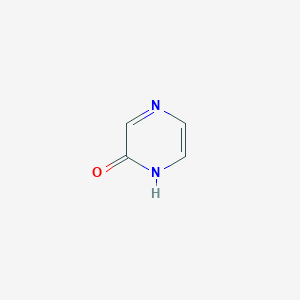

2-Hydroxypyrazine is an organic compound with the molecular formula C₄H₄N₂O. It is a derivative of pyrazine, characterized by the presence of a hydroxyl group attached to the second carbon of the pyrazine ring. This compound is known for its light yellow solid form and has a melting point of 185-186°C . It is used in various chemical and biological applications due to its unique properties.

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 2-Hydroxypyrazine was first reported by Reuben G. Jones in 1949. The method involves a double condensation reaction between 1,2-dicarbonyl compounds and α-aminoamides in the presence of sodium hydroxide at low temperatures . This reaction is significant due to its simplicity and efficiency, although it has some limitations regarding regioselectivity when starting from α-ketoaldehydes .

Industrial Production Methods: Industrial production of this compound typically follows the same synthetic route as the laboratory method, with optimizations for scale-up. The use of tetraalkylammonium hydroxide has been reported to improve regioselectivity and yield .

化学反応の分析

Types of Reactions: 2-Hydroxypyrazine undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form pyrazine-2,3-dione.

Reduction: Reduction reactions can convert it to this compound derivatives.

Substitution: It can participate in nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Nucleophiles like amines and thiols are commonly used in substitution reactions.

Major Products:

Oxidation: Pyrazine-2,3-dione.

Reduction: Various this compound derivatives.

Substitution: 2-substituted pyrazine derivatives.

科学的研究の応用

Synthesis of 2-Hydroxypyrazine

The synthesis of this compound primarily involves the condensation of 1,2-dicarbonyl compounds with α-aminoamides. The original method was disclosed by Reuben G. Jones in 1949 and has undergone various modifications to improve yield and regioselectivity. Recent advancements include the use of tetraalkylammonium hydroxide to enhance reaction conditions, leading to a more efficient synthesis process .

Key Synthesis Methods:

Biological Activities

This compound exhibits a range of biological activities that make it a candidate for further research in therapeutic applications. Studies have shown its potential interaction with enzymes involved in oxidative stress pathways, suggesting possible roles in modulating their activity for therapeutic benefits .

| Activity | Description | Potential Applications |

|---|---|---|

| Enzyme interaction | Modulates activity of oxidative stress enzymes | Therapeutics for oxidative stress-related diseases |

| Antimicrobial properties | Exhibits activity against certain pathogens | Development of antimicrobial agents |

Applications in Agriculture

In agricultural science, derivatives of this compound have been studied for their role as plant growth regulators and herbicides. For instance, 3-isobutyl-2-hydroxypyrazine (IBHP) is recognized as a key intermediate in the biosynthesis of various plant compounds that contribute to herbaceous aromas .

Agricultural Applications:

| Compound | Application | Impact |

|---|---|---|

| IBHP | Plant growth regulator | Enhances growth and aroma in crops |

Applications in Food Science

In food science, this compound derivatives are important flavor compounds. They contribute to the characteristic flavors of various foods and beverages, particularly in roasted products. The methylation of 3-isobutyl-2-hydroxypyrazine leads to the formation of other flavor compounds that are crucial for food quality .

Food Science Applications:

| Compound | Role in Food Science | Examples |

|---|---|---|

| 3-Isobutyl-2-hydroxypyrazine (IBHP) | Flavor precursor | Coffee, roasted meats |

Case Study 1: Medicinal Chemistry

Research on the interaction of this compound with biological targets has indicated its potential as a therapeutic agent against oxidative stress-related conditions. Further studies are needed to elucidate its mechanism and efficacy.

Case Study 2: Agricultural Use

Field trials with IBHP demonstrated its effectiveness as a growth regulator, leading to improved yield and flavor profile in crops such as basil and mint.

作用機序

The mechanism of action of 2-Hydroxypyrazine involves its interaction with various molecular targets and pathways. It can act as an antioxidant by scavenging free radicals and preventing oxidative damage. In biological systems, it may interact with enzymes and proteins, influencing their activity and stability .

類似化合物との比較

2-Methoxypyrazine: Similar in structure but with a methoxy group instead of a hydroxyl group.

2-Aminopyrazine: Contains an amino group instead of a hydroxyl group.

2-Pyrazinone: A keto derivative of pyrazine.

Uniqueness: 2-Hydroxypyrazine is unique due to its hydroxyl group, which imparts distinct chemical and biological properties.

生物活性

2-Hydroxypyrazine is a heterocyclic compound that has garnered attention for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by relevant studies and data.

Overview of this compound

This compound (C4H4N2O) features a hydroxyl group attached to the pyrazine ring. This structural modification enhances its reactivity and biological profile. The compound is known for its antimicrobial, antioxidant, and anticancer properties, making it a subject of interest in medicinal chemistry.

1. Antimicrobial Properties

This compound exhibits significant antimicrobial activity against various pathogens. Studies indicate that it can inhibit the growth of both bacteria and fungi:

- Bacterial Activity : Research has shown that this compound demonstrates inhibitory effects against Gram-positive and Gram-negative bacteria. For example, it has been reported to have minimum inhibitory concentrations (MICs) ranging from 50 to 200 µg/mL against Staphylococcus aureus and Escherichia coli .

- Fungal Activity : The compound also shows antifungal properties, particularly against Candida species, with MIC values around 100 µg/mL .

2. Antioxidant Activity

The antioxidant potential of this compound has been documented in various studies. It scavenges free radicals and reduces oxidative stress, which is crucial in preventing cellular damage associated with numerous diseases:

- Mechanism : The antioxidant activity is attributed to the hydroxyl group, which donates electrons to free radicals, thereby neutralizing them .

- Case Study : In vitro assays demonstrated that this compound can reduce lipid peroxidation in rat liver microsomes, indicating its protective role against oxidative damage .

3. Anticancer Activity

Recent studies have explored the anticancer properties of this compound:

- Cell Lines : It has shown cytotoxic effects on various cancer cell lines, including A549 (lung cancer) and MCF-7 (breast cancer). The IC50 values for these cell lines were reported at approximately 20 µM and 25 µM, respectively .

- Mechanism of Action : The compound induces apoptosis in cancer cells through the activation of caspase pathways and inhibition of cell proliferation markers .

Table 1: Summary of Biological Activities of this compound

| Biological Activity | Target Organism/Cell Line | Measurement Method | Result |

|---|---|---|---|

| Antimicrobial | Staphylococcus aureus | MIC | 50-200 µg/mL |

| Antifungal | Candida spp. | MIC | ~100 µg/mL |

| Antioxidant | Rat liver microsomes | Lipid peroxidation assay | Significant reduction |

| Anticancer | A549 (lung cancer) | IC50 | ~20 µM |

| MCF-7 (breast cancer) | IC50 | ~25 µM |

The biological activities of this compound can be attributed to several mechanisms:

- Free Radical Scavenging : The hydroxyl group plays a critical role in its antioxidant capacity by donating electrons.

- Enzyme Inhibition : It may inhibit specific enzymes involved in bacterial cell wall synthesis or fungal growth.

- Induction of Apoptosis : In cancer cells, it triggers apoptotic pathways through caspase activation.

Case Studies

- Antimicrobial Efficacy Study : A study conducted by researchers evaluated the effectiveness of this compound against clinical isolates of bacteria. Results indicated a strong correlation between concentration and inhibition rate, suggesting potential for therapeutic use in treating infections caused by resistant strains .

- Antioxidant Mechanism Exploration : Another study focused on the mechanism behind the antioxidant properties of this compound. It was found that the compound significantly reduced reactive oxygen species (ROS) levels in human cell lines exposed to oxidative stress .

- Cancer Cell Line Analysis : Research involving various cancer cell lines revealed that treatment with this compound led to increased apoptosis rates compared to untreated controls. Flow cytometry analysis confirmed a rise in sub-G1 phase cells indicative of apoptosis .

特性

IUPAC Name |

1H-pyrazin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4N2O/c7-4-3-5-1-2-6-4/h1-3H,(H,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HUTNOYOBQPAKIA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC(=O)N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10211781 | |

| Record name | (1H)-Pyrazin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10211781 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

96.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6270-63-9 | |

| Record name | 2(1H)-Pyrazinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6270-63-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pyrazinol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006270639 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Hydroxypyrazine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=36081 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | (1H)-Pyrazin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10211781 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (1H)-pyrazin-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.869 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PYRAZINOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N5VLE8C2MU | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: Can you elaborate on the regioselectivity issues encountered during the synthesis of 2-hydroxypyrazines using the Reuben G. Jones method?

A2: When using asymmetrical α-ketoaldehydes as starting materials, the reaction can yield two regioisomers. Interestingly, studies have shown that 3,5-substituted-2-hydroxypyrazine often emerges as the major product, contrary to initial expectations. [] Further research is ongoing to understand the mechanism behind this counterintuitive outcome.

Q2: Are there alternative methods for synthesizing 2-hydroxypyrazine derivatives?

A3: Yes, alternative methods exist for synthesizing specific this compound derivatives. For example, researchers synthesized 5-methyl-2-hydroxypyrazine derivatives from dipeptidyl chloromethyl ketones. [, ] Additionally, a study prepared several derivatives of this compound containing a phenylcarbinol moiety in the 3-position to investigate the efficacy of the basic cyclization reaction. []

Q3: How are this compound 1-oxides synthesized?

A4: this compound 1-oxides can be prepared from corresponding chloropyrazines through two main methods, both involving oxidation processes. One study successfully converted 2,3-dichloro-5,6-diphenylpyrazine to 2-chloro-5,6-diphenylpyrazine 1-oxide, which subsequently underwent alkaline hydrolysis to yield 5,6-diphenyl-2-hydroxypyrazine 1-oxide. []

Q4: What are the structural characteristics of 2-hydroxypyrazines?

A5: 2-Hydroxypyrazines are characterized by a six-membered aromatic ring containing two nitrogen atoms at the 1 and 4 positions, with a hydroxyl group substituted at the 2 position. This structure allows for various derivatizations and modifications at different positions of the ring, influencing their chemical properties and biological activities. []

Q5: What are some notable applications of this compound derivatives?

A6: this compound derivatives, particularly 3,6-diisopropyl-2-hydroxypyrazine and 3,6-diisopropyl-2-pyrazinethiol, have proven valuable as carriers for alkoxycarbonyl groups, including the benzyloxycarbonyl group, which is frequently employed in peptide synthesis. [, ] These derivatives act as versatile benzyloxycarbonylation reagents for amines and amino acids. [, ]

Q6: What is the biological significance of 3-isobutyl-2-hydroxypyrazine (IBHP)?

A7: IBHP is a key intermediate in the biosynthesis and degradation of 3-isobutyl-2-methoxypyrazine (IBMP), a compound known for its potent "green pepper" aroma. [] Studies on bell peppers (Capsicum annuum) and wine grapes (Vitis vinifera) revealed an inverse correlation between IBMP and IBHP concentrations during fruit maturation. [, ] This finding suggests that IBMP might be demethylated to IBHP, reversing the final step of IBMP biosynthesis. []

Q7: How does the concentration of IBHP fluctuate during grape ripening?

A8: Research on Cabernet franc and Merlot grapes showed that IBHP is detectable at early stages of berry development. The concentration per berry peaks around veraison and then declines. [] Interestingly, the peak IBHP concentration occurs 1-2 weeks after the IBMP peak, highlighting the dynamic nature of this metabolic pathway. []

Q8: What is the role of O-methyltransferases in the context of methoxypyrazine biosynthesis?

A9: O-methyltransferases (OMTs) are crucial enzymes involved in the final step of methoxypyrazine biosynthesis. These enzymes catalyze the methylation of hydroxypyrazines, utilizing S-adenosyl-l-methionine (SAM) as the methyl donor. [, , ]

Q9: What is known about the Vitis vinifera OMT genes, VvOMT1 and VvOMT2?

A10: VvOMT1 and VvOMT2, isolated from the Carmenere grape cultivar, encode SAM-dependent OMTs capable of methylating 3-alkyl-2-hydroxypyrazines. [] Despite their similarities, they exhibit different catalytic efficiencies. Structural studies, including docking simulations and QM/MM analyses, suggest that steric hindrance caused by specific residues in VvOMT2 might be responsible for its lower catalytic activity compared to VvOMT1. []

Q10: How does light exposure affect methoxypyrazine biosynthesis in grapes?

A11: Studies on Cabernet Sauvignon grapes demonstrated that increased light exposure correlates with reduced expression of the VvOMT3 gene, involved in methoxypyrazine biosynthesis. [] This downregulation of VvOMT3, coupled with a decrease in the precursor 3-isobutyl-2-hydroxypyrazine (IBHP), contributes to lower 3-isobutyl-2-methoxypyrazine (IBMP) concentrations in fruit exposed to more light. []

Q11: What is the connection between methoxypyrazines and the "potato taste defect" in coffee?

A12: High levels of methoxypyrazines, particularly 2-isopropyl-3-methoxypyrazine (IPMP) and 2-isobutyl-3-methoxypyrazine (IBMP), are associated with the undesirable "potato taste defect" (PTD) in coffee. [] Research has identified putative O-methyltransferase genes in Coffea arabica that might be involved in the biosynthesis of these methoxypyrazines. []

Q12: How are 2-hydroxypyrazines employed in coordination chemistry?

A13: 2-Hydroxypyrazines, acting as ligands, can coordinate with metal ions to form diverse metal-organic frameworks (MOFs) with intriguing structures and properties. [, ] For example, pyrazine-2,3,5-tricarboxylic acid (H3PZTC) and its derivatives have been used to create various copper(II) complexes, exhibiting different coordination modes and network topologies. [, ]

Q13: Can you provide an example of a this compound-based MOF?

A14: In a study exploring the hydrothermal reaction of Cu(II) with H3PZTC, researchers synthesized a 2D MOF containing both right- and left-handed helical chains. [] This complex, [Cu3(PZTC)2(2,2'-bipyridine)2].2H2O, highlights the potential of 2-hydroxypyrazines in constructing complex and chiral MOF structures. []

Q14: How do the substituents on the pyrazine ring affect the magnetic properties of metal complexes?

A15: The nature of substituents on the pyrazine ring can significantly influence the magnetic properties of metal complexes. For instance, dicyanamide-bridged cobalt(II) complexes incorporating substituted pyrazines exhibited distinct magnetic behaviors depending on the substituent. [] The study showed that 2-aminopyrazine led to magnetically isolated cobalt(II) ions, while this compound facilitated antiferromagnetic coupling between cobalt(II) centers. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。